N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-methylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-14(2)20(15(3)4)12-7-6-10-18-17(21)16-9-8-11-19(5)13-16/h14-16H,8-13H2,1-5H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHNJAEUSDIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1CCCN(C1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The initial step involves the reaction of propargyl bromide with a secondary amine, such as diisopropylamine, in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide. This reaction yields the alkyne intermediate, N-(4-(diisopropylamino)but-2-yn-1-yl)amine.
Cyclization to Piperidine: The alkyne intermediate is then subjected to cyclization with a suitable reagent, such as 1-methylpiperidine-3-carboxylic acid, under appropriate conditions to form the desired piperidine ring.
Amidation: The final step involves the amidation of the piperidine intermediate with a carboxamide group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the diisopropylamino group.
Scientific Research Applications
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biochemical assays to investigate its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a carboxamide group.
N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide: This compound features a methanesulfonamide group, offering different chemical properties and reactivity.
N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide: This compound includes an isonicotinamide group, which may impart unique biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide (CAS No. 1421521-94-9) is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 293.4 g/mol. The compound features a piperidine ring, a diisopropylamino group, and a but-2-yn-1-yl chain, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to act by:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It may bind to certain receptors, influencing signal transduction pathways critical for cellular function.
Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Viability Assays : In vitro tests demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value indicating effective inhibition of cell growth in specific tumor types.
- Mechanistic Studies : Research has indicated that the compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This was evidenced by increased levels of cytochrome C, suggesting mitochondrial involvement in the apoptosis process.
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Soluble Epoxide Hydrolase (sEH) : A study highlighted that derivatives related to this compound could inhibit sEH, which plays a role in lipid metabolism and inflammation. Such inhibition can have therapeutic implications in diseases like hypertension and diabetes .
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative efficacy of this compound against multiple human cancer cell lines. The results indicated:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 0.45 |
| A549 (Lung) | 0.60 |
| HCT116 (Colon) | 0.55 |
These findings suggest that the compound has promising activity against various cancer types.
Study 2: Mechanistic Insights into Apoptosis
In another investigation, the mechanism by which the compound induces apoptosis was explored. The study utilized flow cytometry and Western blot analyses to assess changes in key apoptotic markers:
| Marker | Control Level | Treated Level |
|---|---|---|
| Cytochrome C | Low | High |
| Caspase 3 Activation | Low | High |
This data supports the hypothesis that this compound promotes apoptosis through mitochondrial pathways.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling piperidine derivatives with alkyne-containing intermediates. For example, analogous compounds are synthesized via amide bond formation between carboxylic acids and amines under carbodiimide-mediated conditions (e.g., EDCI or DCC) in solvents like DCM or DMF . Optimization strategies include:
- Catalyst selection : Use of HOBt or DMAP to suppress racemization .
- Temperature control : Reactions performed at 0–25°C to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM to isolate pure products .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR spectroscopy : and NMR are critical for confirming substituent positions and stereochemistry. For instance, coupling constants (e.g., ) resolve geometric isomers, while aromatic proton shifts validate substitution patterns .
- HPLC : Purity assessment (≥98%) using C18 columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weights (e.g., m/z 488.64 for related analogs) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in synthesis yields reported under varying conditions?
Contradictions in yields (e.g., 40% vs. 70% for similar steps) often arise from:
- Solvent polarity : Polar aprotic solvents (DMF) may enhance solubility but increase byproduct formation compared to DCM .
- Reagent purity : Impure starting materials (e.g., amines with residual moisture) reduce coupling efficiency .
- Workup protocols : Acidic/basic extraction vs. direct crystallization affects recovery rates . Methodological recommendation: Conduct controlled experiments with standardized reagents and document solvent/equipment sources to ensure reproducibility .
Q. What strategies improve enantioselectivity in D3 receptor antagonist derivatives of this compound?
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives during amide bond formation to induce asymmetry .
- Asymmetric catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) enhances enantiomeric excess (ee) .
- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers for pharmacological testing . Example: Compound 30 achieved 70% yield and >90% ee via chiral intermediate incorporation .
Q. How do substituents like trifluoromethyl groups influence pharmacokinetic properties?
- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., logP 3.21 for analogs) .
- Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .
- Receptor affinity : Electron-withdrawing groups (e.g., -CF) strengthen hydrogen bonding with D3 receptor residues (e.g., Asp110) . Experimental validation: Radioligand binding assays (e.g., for high-affinity analogs) quantify target engagement .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on thermal stability in published studies?
Discrepancies in decomposition temperatures (e.g., 207–209°C vs. 239–240°C for similar compounds) may stem from:
- Crystallinity : HCl salts often exhibit higher melting points than free bases due to ionic lattice stability .
- Analytical methods : Differential scanning calorimetry (DSC) vs. capillary melting point apparatus yield varying results . Recommendation: Report both the compound form (free base/salt) and analytical methodology in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
